molecular formula C40H76N2O13 B15180422 9-N-(2-Methoxyethyl)erythromycylamine CAS No. 112452-23-0

9-N-(2-Methoxyethyl)erythromycylamine

Cat. No.: B15180422
CAS No.: 112452-23-0
M. Wt: 793.0 g/mol
InChI Key: KWYPBTFVCXEUKG-HBKDEBGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the substitution of a 2-methoxyethyl group at the nitrogen atom of the erythromycin structure

Preparation Methods

The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine involves several steps, starting from erythromycin. The key steps include:

Chemical Reactions Analysis

9-N-(2-Methoxyethyl)erythromycylamine undergoes various chemical reactions, including:

Scientific Research Applications

9-N-(2-Methoxyethyl)erythromycylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-N-(2-Methoxyethyl)erythromycylamine involves binding to the 50S ribosomal subunit of susceptible microorganisms. This binding inhibits protein synthesis by preventing the translocation of peptides during translation, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

9-N-(2-Methoxyethyl)erythromycylamine can be compared with other erythromycin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

112452-23-0

Molecular Formula

C40H76N2O13

Molecular Weight

793.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethylamino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H76N2O13/c1-15-28-40(10,48)33(44)23(4)30(41-16-17-49-13)21(2)19-38(8,47)35(55-37-31(43)27(42(11)12)18-22(3)51-37)24(5)32(25(6)36(46)53-28)54-29-20-39(9,50-14)34(45)26(7)52-29/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30?,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

KWYPBTFVCXEUKG-HBKDEBGTSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.